5-Benzyl-5-azaspiro[2.4]heptane
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
5-Benzyl-5-azaspiro[2.4]heptane and related compounds have been explored extensively in synthetic chemistry. For instance, they are used in the regioselective cycloaddition processes, as seen in the production of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates from C-aryl- and C-carbamoylnitrones and methyl 2-benzylidenecyclopropanecarboxylate (Molchanov & Tran, 2013). Another example is the development of novel angular azaspiro[3.3]heptanes, which are synthesized for potential use in drug discovery (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Application in Drug Discovery
Several studies have highlighted the potential of this compound in drug discovery. For example, it has been used in the synthesis of novel 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists (Micheli et al., 2016). Additionally, the compound's derivatives have shown potent antibacterial activity against respiratory pathogens, highlighting its relevance in antibacterial drug development (Odagiri et al., 2013).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, this compound derivatives have been synthesized and evaluated for various biological activities. The discovery and optimization of 5-azaspiro[2.4]heptane dual orexin receptor antagonists is one such application, showcasing the compound's versatility in the development of new pharmacological agents (Stasi et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-benzyl-5-azaspiro[2.4]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-12(5-3-1)10-14-9-8-13(11-14)6-7-13/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJMAHKJIWKHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729287 | |
Record name | 5-Benzyl-5-azaspiro[2.4]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204875-03-5 | |
Record name | 5-Benzyl-5-azaspiro[2.4]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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